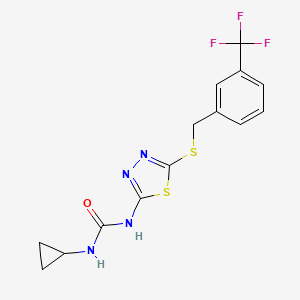

1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a potent and selective inhibitor of the enzyme diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme involved in the biosynthesis of triglycerides, which are essential for energy storage and metabolism in the body. Inhibition of DGAT1 has been shown to have potential therapeutic benefits in the treatment of obesity, type 2 diabetes, and other metabolic disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of 1-Cyclopropyl-3-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)urea and related compounds has been explored using various techniques. Notably, a method for synthesizing N-aryl-N′-(5-benzoruyl-1,3,4-thiadiazole-2-yl) ureas via reactions of 2-amino-5-benzoruyl-1,3,4-thiadiazole with N-substituted trichloroacetamides under microwave irradiation has shown excellent yields. This process highlights the efficiency of using microwave irradiation for the synthesis of such complex molecules (Quan Zheng-jun, 2007). Additionally, a convenient method under microwave irradiation for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives from heterocyclic amino compounds has been developed, offering satisfactory yields and emphasizing the advantages of microwave conditions over conventional heating (Kejian Li & Wenbin Chen, 2008).

Biological Activities

The exploration of the biological activities of this compound derivatives has led to significant findings. Novel thiourea-/urea-benzimidazole derivatives have been synthesized as potential anticancer agents. Some derivatives exhibited higher cytotoxicity in MCF-7 breast cancer cell lines, indicating their potential as anticancer drugs. These compounds have shown to induce apoptosis through caspase-3/7 activation, highlighting their mechanism of action against cancer cells (Lamia A. Siddig et al., 2021). Another study focused on the synthesis and diuretic activity of substituted 1,3,4-Thiadiazoles, revealing that certain derivatives significantly increase the excretion of water and electrolytes, suggesting their use as diuretic agents (A. Ergena, Y. Rajeshwar, & Gebremedhin Solomon, 2022).

Antimicrobial and Antifungal Properties

Research into the antimicrobial and antifungal properties of this compound derivatives has produced promising results. For instance, novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives synthesized through specific reactions displayed significant antimicrobial activity against selected bacterial and fungal pathogens, with some compounds exhibiting excellent fungicidal activities (B. Shankar et al., 2017).

Eigenschaften

IUPAC Name |

1-cyclopropyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4OS2/c15-14(16,17)9-3-1-2-8(6-9)7-23-13-21-20-12(24-13)19-11(22)18-10-4-5-10/h1-3,6,10H,4-5,7H2,(H2,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVYKIJBSFEOIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2416850.png)

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2416852.png)

![1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2416854.png)

![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2416855.png)

![Ethyl (1-{[(3-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2416856.png)

![2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2416859.png)